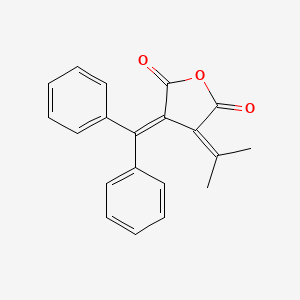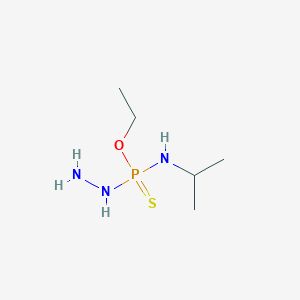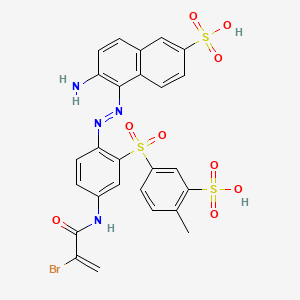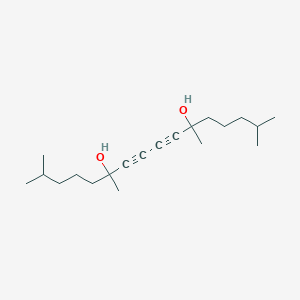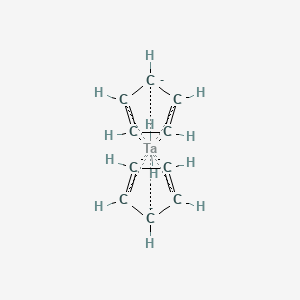![molecular formula C5H8O2 B14635758 2,6-Dioxabicyclo[3.1.1]heptane CAS No. 52964-76-8](/img/structure/B14635758.png)
2,6-Dioxabicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxabicyclo[311]heptane is a bicyclic organic compound characterized by a unique structure that includes two oxygen atoms within a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexane-1,3-diesters with diiodomethane in the presence of a strong base like lithium diisopropylamide (LDA) can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
化学反応の分析
Types of Reactions
2,6-Dioxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as alkoxides or amines
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
2,6-Dioxabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,6-Dioxabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2,6-Dioxabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
2,6-Dioxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system, used in different chemical and industrial applications.
The uniqueness of 2,6-Dioxabicyclo[31
特性
CAS番号 |
52964-76-8 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
2,6-dioxabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-6-5-3-4(1)7-5/h4-5H,1-3H2 |
InChIキー |
HSHJYBJGHNAQQR-UHFFFAOYSA-N |
正規SMILES |
C1COC2CC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


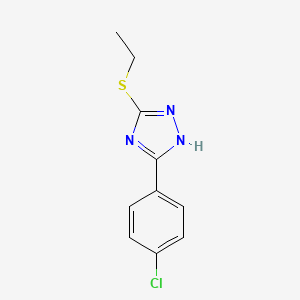
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
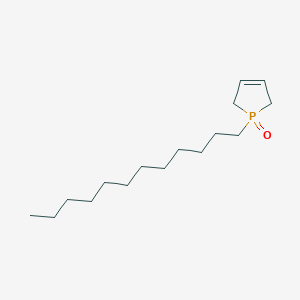

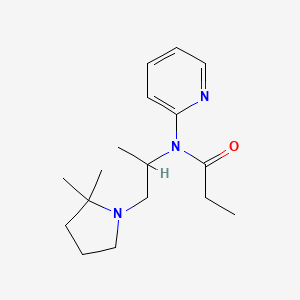
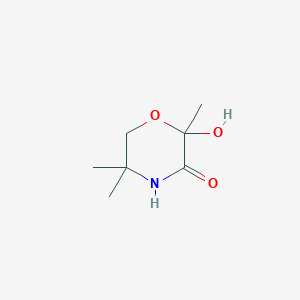
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
